AHR Agonist Potency: Moderate Micromolar Activity Distinct from High-Potency Reference Agonists
In a luminescence-based cell-based confirmatory dose-response assay (AHR_ACT_LUMI_1536_3XEC50 DRUN) conducted by The Scripps Research Institute Molecular Screening Center for the MLPCN, 3-acetyl-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide exhibited an EC50 of 6.47 × 10³ nM (6.47 µM) for AHR activation [1]. By comparison, the FDA-approved drug leflunomide—a structurally related isoxazole-4-carboxamide—has been reported to induce AHR nuclear translocation in HaCaT keratinocytes with an EC50 of 0.16 nM , approximately 40,000-fold more potent. The thiazole-4-carboxamide AHR agonist ITE-CONHCH₃ shows an EC50 of 1.6 nM [2], approximately 4,000-fold more potent than the target compound. These data position the target compound as a moderate-potency AHR agonist, potentially useful as a tool compound where high-potency agonism (and the associated CYP1A induction and toxicity risk) is undesirable.
| Evidence Dimension | AHR agonism potency (EC50) |
|---|---|
| Target Compound Data | 6.47 × 10³ nM (6.47 µM) |
| Comparator Or Baseline | Leflunomide: EC50 = 0.16 nM (HaCaT AhR nuclear translocation assay); ITE-CONHCH₃: EC50 = 1.6 nM (AhR reporter assay); TCDD (prototypical AhR agonist): sub-nanomolar range |
| Quantified Difference | Target compound is approximately 40,000-fold less potent than leflunomide and approximately 4,000-fold less potent than ITE-CONHCH₃. |
| Conditions | Target: HepG2-based luminescence reporter assay (AID 463088); Leflunomide: HaCaT keratinocyte AhR nuclear translocation assay; ITE-CONHCH₃: recombinant AhR reporter assay |
Why This Matters
The moderate micromolar potency distinguishes this compound for applications requiring graded or partial AHR activation rather than the maximal, potentially toxic agonism elicited by high-potency reference agonists such as TCDD or leflunomide.
- [1] PubChem BioAssay AID 463088: Confirmatory dose-response assay for AHR activators. BDBM75466 EC50 = 6.47E+3 nM. MLPCN, The Scripps Research Institute. View Source
- [2] Targeting the Aryl Hydrocarbon Receptor with Microbial Metabolite Mimics Alleviates Experimental Colitis in Mice. ITE-CONHCH₃: AhR agonist EC50 = 1.6 nM, Ki = 88 nM. View Source
